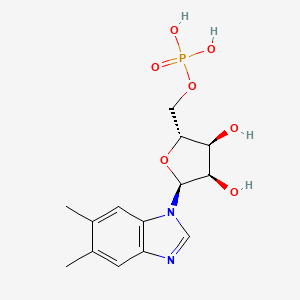

N(1)-(5-Phosphoribosyl)-5,6-dimethylbenzimidazole

Vue d'ensemble

Description

L'alpha-Ribazole-5'-Phosphate (également connu sous le nom d'α-ribazole 5'-phosphate) est un intermédiaire crucial dans la biosynthèse de la vitamine B12 (cobalamine) chez les bactéries. Il joue un rôle essentiel dans l'assemblage de la boucle nucléotidique de la cobalamine. Le nom systématique de cette enzyme est adenosylcobalamine/α-ribazole-5'-phosphate phosphohydrolase , et elle est également appelée CobC .

Méthodes De Préparation

Voies de synthèse:: La principale réaction biochimique catalysée par l'enzyme adenosylcobalamine/α-ribazole phosphatase est :

adenosylcobalamine 5′-phosphate + H2O⇌coenzyme B12+phosphate

De plus, in vitro, l'enzyme peut catalyser la réaction suivante :

α-ribazole 5′-phosphate + H2O⇌α-ribazole + phosphate

Méthodes de production industrielle:: Les méthodes de production industrielle de l'alpha-Ribazole-5'-Phosphate ne sont pas largement documentées, car il est principalement étudié dans des milieux de recherche.

Analyse Des Réactions Chimiques

L'alpha-Ribazole-5'-Phosphate subit diverses réactions, notamment l'oxydation, la réduction et la substitution. Les réactifs et les conditions courantes utilisés dans ces réactions sont spécifiques aux voies de synthèse menant à la cobalamine. Les principaux produits formés à partir de ces réactions contribuent à l'assemblage de la boucle nucléotidique dans la voie de biosynthèse de la vitamine B12.

4. Applications de la recherche scientifique

L'alpha-Ribazole-5'-Phosphate a des applications significatives dans divers domaines scientifiques :

Chimie : Il sert d'intermédiaire essentiel dans la biosynthèse de la cobalamine.

Biologie : Comprendre son rôle aide à déchiffrer la voie complexe menant à la production de vitamine B12.

Médecine : Les connaissances sur ce composé contribuent aux implications sanitaires liées à la vitamine B12.

Industrie : Bien qu'il ne soit pas directement utilisé dans les procédés industriels, son étude éclaire les méthodes de production de la vitamine B12.

5. Mécanisme d'action

Le mécanisme exact par lequel l'alpha-Ribazole-5'-Phosphate exerce ses effets implique des interactions moléculaires complexes. Il participe à la formation de la boucle nucléotidique, conduisant finalement à la synthèse de la coenzyme B12.

Applications De Recherche Scientifique

Metabolic Role

N(1)-(5-Phosphoribosyl)-5,6-dimethylbenzimidazole is categorized as a primary metabolite essential for various physiological processes. It is involved in the biosynthesis of coenzyme B12, which is crucial for cellular metabolism across different organisms, from bacteria to humans . Specifically, this compound acts as an intermediate in the synthesis of adenosylcobalamin (AdoCbl), a form of vitamin B12 that plays a vital role in enzyme activity related to energy metabolism and DNA synthesis .

Table 1: Key Metabolic Functions

| Function | Description |

|---|---|

| Coenzyme B12 Biosynthesis | Intermediate in the formation of adenosylcobalamin |

| Essential Metabolite | Involved in growth and reproduction across species |

| Biomarker Potential | Detected in various food sources, indicating dietary intake |

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of derivatives related to this compound. For instance, compounds derived from benzimidazole structures have shown significant activity against various bacterial strains and fungi. The antimicrobial efficacy of synthesized derivatives has been evaluated using minimum inhibitory concentration (MIC) assays against both Gram-positive and Gram-negative bacteria .

Case Study: Antimicrobial Activity

In a study assessing the antimicrobial effects of synthesized 2-mercaptobenzimidazole derivatives, several compounds demonstrated remarkable activity against a range of pathogens. The most potent derivatives exhibited MIC values as low as 1.27 µM against specific bacterial strains . This suggests that modifications to the benzimidazole structure can enhance its antibacterial properties.

Drug Development Insights

The benzimidazole scaffold has been extensively studied for its pharmacological activities, making it a promising candidate for drug development. This compound and its derivatives have been investigated for their potential as anticancer agents due to their structural similarity to purine nucleotides .

Table 2: Pharmacological Activities of Benzimidazole Derivatives

Future Directions and Research Opportunities

The ongoing research into this compound suggests several avenues for future exploration:

- Enhanced Antimicrobial Agents : Investigating structural modifications to improve efficacy against resistant bacterial strains.

- Cancer Therapeutics : Further studies on the anticancer potential of this compound and its derivatives could lead to novel treatment options.

- Metabolic Pathway Elucidation : Understanding the full metabolic pathways involving this compound can reveal additional physiological roles and therapeutic targets.

Mécanisme D'action

The exact mechanism by which Alpha-Ribazole-5’-Phosphate exerts its effects involves intricate molecular interactions. It participates in the formation of the nucleotide loop, ultimately leading to the synthesis of coenzyme B12.

Comparaison Avec Des Composés Similaires

Activité Biologique

N(1)-(5-Phosphoribosyl)-5,6-dimethylbenzimidazole (often abbreviated as alpha-ribazole-5'-phosphate) is a critical metabolite involved in various biological processes. This compound is a derivative of benzimidazole and plays a significant role in the biosynthesis of cobalamin (vitamin B12) and its analogs. Understanding its biological activity is essential for insights into its metabolic pathways and potential applications in biotechnology and medicine.

Chemical Structure and Properties

This compound belongs to the class of organic compounds known as benzimidazole ribonucleosides and ribonucleotides. Its structure consists of an imidazole moiety linked to a ribose sugar with a phosphate group attached to the C5 carbon. The compound's molecular weight is approximately 366.31 Da.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃N₄O₅P |

| Molecular Weight | 366.31 g/mol |

| Solubility | Soluble in water |

| Biological Role | Cobalamin biosynthesis |

This compound is synthesized via the action of the enzyme nicotinate mononucleotide:5,6-dimethylbenzimidazole phosphoribosyltransferase (CobT). This enzyme catalyzes the transfer of a phosphoribosyl group from nicotinate mononucleotide (NAMN) to 5,6-dimethylbenzimidazole (DMB), forming alpha-ribazole-5'-phosphate. This reaction is vital for the production of cobalamin, which is crucial for DNA synthesis and cellular metabolism in many organisms, including bacteria and mammals .

Enzymatic Activity

The enzymatic activity of CobT has been characterized through various studies:

- Enzyme Structure : X-ray crystallography has revealed the three-dimensional structure of CobT, providing insights into its active site and substrate binding. The binding site for DMB suggests that specific amino acids, such as Glu317, act as catalytic bases during the reaction .

- Substrate Specificity : CobT can utilize different nucleotide bases to produce various lower ligands for cobamide, demonstrating its versatility in enzymatic reactions .

- Biological Importance : The presence of this compound in various organisms indicates its fundamental role in metabolism. It has been detected in food sources such as poultry and pigs, suggesting its potential as a biomarker for dietary intake .

Case Studies

Several studies have highlighted the significance of this compound in biological systems:

- Salmonella typhimurium : Research demonstrated that CobT from this bacterium plays a central role in synthesizing alpha-ribazole from NAMN and DMB, illustrating the compound's importance in microbial metabolism .

- Escherichia coli : Studies on E. coli have shown that the gene encoding CobT can partially complement disruptions in other metabolic pathways, emphasizing its role in maintaining cellular function under varying conditions .

Implications for Biotechnology

The understanding of this compound's biological activity opens avenues for biotechnological applications:

- Cobalamin Production : By manipulating metabolic pathways involving this compound, it may be possible to enhance cobalamin production in microbial systems for nutritional supplements or therapeutic uses.

- Biomarker Development : Its detection in food sources could lead to developments in dietary assessments and nutrition science.

Propriétés

Numéro CAS |

975-91-7 |

|---|---|

Formule moléculaire |

C14H19N2O7P |

Poids moléculaire |

358.28 g/mol |

Nom IUPAC |

[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C14H19N2O7P/c1-7-3-9-10(4-8(7)2)16(6-15-9)14-13(18)12(17)11(23-14)5-22-24(19,20)21/h3-4,6,11-14,17-18H,5H2,1-2H3,(H2,19,20,21)/t11-,12-,13-,14+/m1/s1 |

Clé InChI |

ZMRGXEJKZPRBPJ-SYQHCUMBSA-N |

SMILES |

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O |

SMILES isomérique |

CC1=CC2=C(C=C1C)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O |

SMILES canonique |

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O |

Key on ui other cas no. |

975-91-7 |

Description physique |

Solid |

Synonymes |

alpha-ribazole-5'-P N(1)-(5-phosphoribosyl)-5,6-dimethylbenzimidazole |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.